![molecular formula C12H19NO4 B2519434 Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate CAS No. 116129-01-2](/img/structure/B2519434.png)

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

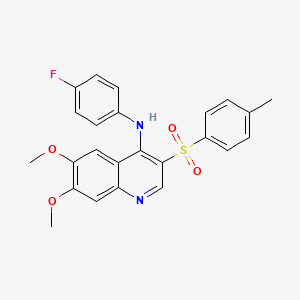

Methyl 2-Boc-2-aza-bicyclo-[2.1.1]hexane-1-carboxylate is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in drug development. This compound is a bicyclic amine that contains a Boc-protected nitrogen atom, which makes it a versatile building block for the synthesis of various biologically active compounds.1.1]hexane-1-carboxylate.

科学的研究の応用

- Bio-Isosteres : Bicyclo[2.1.1]hexanes serve as valuable bio-isosteres in drug design. Their intrinsic properties influence solubility, activity, and conformational restriction of lead compounds. Researchers explore these scaffolds to enhance drug properties .

- Strained Scaffolds : The strained nature of bicyclo[2.1.1]hexanes makes them attractive for drug development. Medicinal chemists seek sp3-rich scaffolds to optimize drug candidates .

- Photochemical Approach : Researchers have developed an efficient and modular synthetic route for 1,2-disubstituted bicyclo[2.1.1]hexane modules using photochemistry. This method allows access to new building blocks via [2+2] cycloaddition, enabling derivatization and exploration of sp3-rich chemical space .

- Scalability : Unlike prior methods, this novel approach is robust, scalable, and suitable for large-scale synthesis, avoiding technical challenges associated with specialized equipment .

- Exit Vectors : While previous work has focused on bicyclo[2.1.1]hexane systems, access to diverse exit vectors remains limited. Researchers aim to fully exploit the rich chemical space surrounding the [2.1.1] platform by exploring new atom and exit-vector arrangements .

- Functionalization : The system’s modularity allows for derivatization with various transformations, opening avenues for novel chemical entities .

- Unified Access : Recent advances describe a photocatalytic cycloaddition reaction enabling the synthesis of 11 distinct substitution patterns in bicyclo[2.1.1]hexanes. This method provides a unified approach to diverse derivatives, expanding the toolbox for molecular design .

Medicinal Chemistry and Drug Design

Photochemistry and Synthetic Accessibility

Chemical Space Exploration

Polysubstituted Bicyclo[2.1.1]hexanes

特性

IUPAC Name |

2-O-tert-butyl 1-O-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-8-5-12(13,6-8)9(14)16-4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVOIULUBSWICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2519353.png)

![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)

![N-cycloheptyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2519355.png)

![6-fluoro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2519356.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2519357.png)

![9-Oxa-10-azatricyclo[4.2.1.12,5]decane;hydrobromide](/img/structure/B2519369.png)